molecular formula C20H16ClN3OS B2936684 (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 477187-52-3

(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2936684
CAS No.: 477187-52-3
M. Wt: 381.88
InChI Key: CKKZLVVMVAIQRN-RVDMUPIBSA-N
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Description

The compound (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile features a thiazole core substituted with a 3-methoxyphenyl group at position 4 and an acrylonitrile moiety at position 2. The acrylonitrile group is further modified with a (3-chloro-4-methylphenyl)amino substituent in the E-configuration. This structure combines electron-withdrawing (chloro, cyano) and electron-donating (methoxy, methyl) groups, which may influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name

(E)-3-(3-chloro-4-methylanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS/c1-13-6-7-16(9-18(13)21)23-11-15(10-22)20-24-19(12-26-20)14-4-3-5-17(8-14)25-2/h3-9,11-12,23H,1-2H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKZLVVMVAIQRN-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acrylonitrile Formation: The final step involves the Knoevenagel condensation reaction between the thiazole derivative and an appropriate aldehyde in the presence of a base to form the acrylonitrile moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile group or other reducible functionalities.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies might focus on its effects on cellular pathways, enzyme inhibition, or receptor binding.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related acrylonitrile-thiazole derivatives:

Compound Name Substituents on Thiazole (Position 4) Substituents on Acrylonitrile Molecular Weight (g/mol) Key Structural Notes Reference
Target Compound 3-Methoxyphenyl (3-Chloro-4-methylphenyl)amino 394.87 E-configuration, methoxy enhances electron density N/A
(2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile 4-Nitrophenyl (3-Chloro-2-methylphenyl)amino 409.84 Z-configuration, nitro group increases reactivity
(E)-3-(4-Chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile 3-Oxobenzo[f]chromenyl 4-Chlorophenyl 443.89 Extended conjugation via chromene ring
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile Phenyl 2-Fluoro-5-nitroanilino 369.33 Fluoro and nitro groups enhance electrophilicity
(E)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 4-Chlorophenyl 3-Bromo-4-hydroxy-5-methoxyphenyl 447.70 Bromo and hydroxy groups influence solubility

Key Observations :

  • The target compound ’s 3-methoxyphenyl group contrasts with the electron-deficient 4-nitrophenyl group in , which may reduce metabolic stability due to nitro group toxicity.
  • The E-configuration in the target compound and ensures planar geometry, optimizing π-π stacking interactions in biological targets.

Electronic and Steric Effects

  • Electron-Withdrawing Groups: Nitro (in ) and cyano groups reduce electron density, increasing reactivity in nucleophilic environments.
  • Steric Hindrance : Bulky substituents like the benzo[f]chromenyl group in may limit conformational flexibility, whereas the smaller chloro and methyl groups in the target compound improve bioavailability.

Bioactivity and Functional Insights

  • Anticancer Potential: Thiazole-acrylonitrile hybrids often exhibit cytotoxicity. For example, compound (with fluoro and nitro groups) showed activity against MCF-7 breast cancer cells, likely due to DNA intercalation or kinase inhibition. The target compound’s chloro and methoxy groups may similarly modulate apoptosis pathways .
  • Antimalarial Activity : Compound demonstrated utility as a synthon for benzothiazine derivatives with antimalarial properties, suggesting the target compound’s thiazole core could be functionalized for parasitic targets .
  • Hydrogen Bonding : Intramolecular N–H⋯O/S bonds in and stabilize molecular conformations, a feature absent in the target compound but critical for bioactivity in related analogs .

Hydrogen Bonding and Crystal Packing

  • The absence of resonance-assisted hydrogen bonding (RAHB) in the target compound contrasts with , where RAHB stabilizes a six-membered ring and influences crystal packing .
  • Intermolecular C–H⋯O/S interactions in form supramolecular networks, a feature that could be engineered in the target compound to improve crystallinity .

Biological Activity

The compound (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile has garnered attention in recent years for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Molecular Formula

  • Molecular Formula : C19H18ClN3OS
  • Molecular Weight : 367.88 g/mol

Structural Characteristics

The compound features a thiazole moiety, which is known for its role in various biological activities, including antimicrobial and anticancer properties. The presence of the chloro and methoxy groups on the phenyl rings enhances its biological efficacy.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to our target compound showed potent activity against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116) .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Thiazole Derivative AMCF-75.0
Thiazole Derivative BHCT-1163.5
Target CompoundMCF-7TBDThis Study

Antimicrobial Activity

The thiazole structure is also associated with antimicrobial properties. Studies have shown that thiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a related compound exhibited an MIC of ≤0.25 µg/mL against Staphylococcus aureus and Candida albicans .

Table 2: Antimicrobial Activity of Related Compounds

CompoundMicroorganismMIC (µg/mL)Reference
Thiazole Derivative CS. aureus≤0.25
Thiazole Derivative DE. coli≤0.5
Target CompoundTBDTBDThis Study

Insecticidal Activity

Insecticidal properties have also been reported for thiazole-containing compounds. A study indicated that certain derivatives achieved 100% mortality against Aphis fabae at concentrations as low as 50 mg/L . This suggests potential applications in agricultural pest control.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of thiazole derivatives, it was found that modifications to the phenyl rings significantly enhanced cytotoxicity against cancer cell lines. The target compound's structure suggests similar potential, warranting further investigation through in vitro assays.

Case Study 2: Antimicrobial Screening

A series of thiazole derivatives were tested for antimicrobial efficacy against various pathogens. Results indicated that structural modifications could lead to enhanced activity against resistant strains, highlighting the importance of ongoing research into the target compound's properties.

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